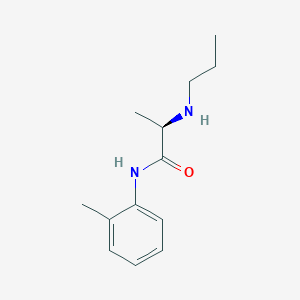

(R)-Prilocaine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-N-(2-methylphenyl)-2-(propylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFGUOIZUNYYSO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H](C)C(=O)NC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162209 | |

| Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14289-32-8 | |

| Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Prilocaine chemical structure and properties

An In-Depth Technical Guide to (R)-Prilocaine: Structure, Properties, and Methodologies

Introduction

Prilocaine is a local anesthetic of the amino amide type, first synthesized by Claes Tegner and Nils Löfgren.[1] Pharmacologically similar to lidocaine, it is distinguished by its chemical structure as a toluidine derivative.[2] Prilocaine is widely utilized in medical and dental procedures to induce temporary, localized numbness.[3][4] It functions by reversibly blocking nerve impulse generation and conduction, thereby preventing the transmission of pain signals.[5][6] The molecule possesses a stereocenter, leading to the existence of two enantiomers: (R)-Prilocaine and (S)-Prilocaine.[7] While it is clinically used as a racemic mixture, understanding the properties of the individual enantiomers is crucial for advanced drug development and toxicological studies. This guide provides a detailed technical overview of the (R)-enantiomer of Prilocaine, focusing on its chemical structure, physicochemical properties, mechanism of action, metabolism, and relevant experimental protocols for its synthesis and analysis.

Chemical Identity and Physicochemical Properties

(R)-Prilocaine is the R-enantiomer of N-(2-methylphenyl)-2-(propylamino)propanamide. Its unique structural and physicochemical characteristics are fundamental to its anesthetic activity and pharmacokinetic profile.

Chemical Structure:

Caption: Chemical structure of (R)-Prilocaine.

The structure consists of a hydrophilic secondary amine and a lipophilic aromatic ring, linked by an amide bond. This amphipathic nature is critical for its ability to penetrate nerve membranes and bind to its target.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| IUPAC Name | (2R)-N-(2-methylphenyl)-2-(propylamino)propanamide | [8] |

| Synonyms | (R)-(-)-Prilocaine, D-(-)-Prilocaine | |

| CAS Number | 721-50-6 (for racemic mixture) | [9] |

| Molecular Formula | C₁₃H₂₀N₂O | [9] |

| Molecular Weight | 220.31 g/mol | [8] |

| Melting Point | 37-38 °C | |

| Boiling Point | 159-162 °C at 0.1 mm Hg | |

| pKa | 7.89 | [8] |

| Water Solubility | 541 mg/L | [8] |

| logP (Octanol/Water) | 2.11 | [8] |

| Appearance | White or almost white, crystalline powder | [10] |

Mechanism of Action: Sodium Channel Blockade

As an amide-type local anesthetic, the primary mechanism of action for (R)-Prilocaine is the blockade of voltage-gated sodium channels on the neuronal cell membrane.[3][5] This action inhibits the generation and propagation of nerve impulses, resulting in a loss of sensation.

The process begins with the diffusion of the uncharged base form of prilocaine across the nerve sheath and cell membrane. Once inside the neuron (axoplasm), the lower intracellular pH facilitates the protonation of the tertiary amine, converting it into its active, cationic form. This charged cation then binds to a specific receptor site within the pore of the voltage-gated sodium channel.[5][11] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization and the generation of an action potential.[3][5] By preventing depolarization from reaching the threshold potential, the nerve impulse is effectively blocked.[6]

Caption: Mechanism of (R)-Prilocaine action on neuronal sodium channels.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of prilocaine is characterized by rapid metabolism, which contributes to its lower systemic toxicity compared to lidocaine.[12][13] The stereochemistry of prilocaine introduces enantioselective differences in its pharmacokinetics.

Absorption, Distribution, Metabolism, and Excretion (ADME):

-

Absorption: The rate of systemic absorption depends on the site of administration and the presence of vasoconstrictors like epinephrine.[11]

-

Distribution: Prilocaine has a greater tissue distribution than lidocaine.[12] A study on the enantiomers found that the unbound fraction of R(-)-prilocaine in plasma (70%) was slightly smaller than that of S(+)-prilocaine (73%).[14]

-

Metabolism: Prilocaine is rapidly and extensively metabolized, primarily by hepatic amidases, but also in the kidneys and lungs.[2][13] The initial and most significant step is hydrolysis of the amide bond. This rapid biotransformation leads to a shorter plasma half-life compared to other amide anesthetics.[13]

-

Excretion: Metabolites are primarily excreted by the kidneys.[13]

Enantioselectivity: Pharmacokinetic studies in healthy volunteers have demonstrated enantioselectivity. The total plasma clearance of R(-)-prilocaine (2.57 L/min) is significantly faster than that of S(+)-prilocaine (1.91 L/min).[14] Consequently, the terminal half-life of R(-)-prilocaine (87 min) is shorter than that of its S(+) counterpart (124 min).[14] This difference is likely due to a higher intrinsic metabolic clearance for the (R)-enantiomer.[14]

Metabolic Pathway: The primary metabolic pathway involves the hydrolysis of the amide linkage by hepatic amidases to form o-toluidine and N-propylalanine .[13][15] O-toluidine is the metabolite responsible for the most significant adverse effect of prilocaine: methemoglobinemia.[15][16] It is further metabolized through pathways including N-acetylation and ring hydroxylation.[17]

Caption: Simplified metabolic pathway of (R)-Prilocaine.

Toxicology Profile: Methemoglobinemia

The primary dose-limiting toxicity of prilocaine is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state.[18] Methemoglobin (MetHb) is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.[18][19]

Mechanism: This adverse effect is directly linked to the metabolite o-toluidine .[15][16] O-toluidine and its derivatives are potent oxidizing agents that accelerate the conversion of hemoglobin to methemoglobin.[13][16]

Clinical Presentation: Clinically significant methemoglobinemia can occur when MetHb levels exceed 10-15%, often manifesting as cyanosis (a grayish or slate-blue discoloration of the skin, lips, and nail beds), tachycardia, headache, and dizziness.[13][18] Levels above 60% can lead to coma and death.[15] The risk increases significantly with doses of prilocaine exceeding 600 mg (or >8 mg/kg) in healthy adults.[15][19]

Management: If symptomatic cyanosis occurs, the standard treatment is the intravenous administration of a 1% methylene blue solution (1 to 2 mg/kg body weight) over five minutes.[13] Methylene blue acts as a cofactor for NADPH-MetHb reductase, accelerating the reduction of MetHb back to functional hemoglobin.

Methodologies

Protocol for Chemical Synthesis of Prilocaine

The synthesis of prilocaine is a two-step process involving the formation of an amide bond followed by a nucleophilic substitution.[20]

Objective: To synthesize racemic prilocaine from o-toluidine.

Materials:

-

o-Toluidine

-

α-bromopropionyl bromide

-

Propylamine

-

Anhydrous diethyl ether

-

Sodium bicarbonate solution (aqueous)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and reflux apparatus

Step-by-Step Protocol:

-

Step 1: Synthesis of 2-bromo-N-(2-methylphenyl)propanamide a. Dissolve o-toluidine in a suitable anhydrous solvent (e.g., diethyl ether) in a three-necked flask equipped with a dropping funnel and a condenser. b. Cool the solution in an ice bath. c. Slowly add an equimolar amount of α-bromopropionyl bromide dropwise to the cooled solution with constant stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours to ensure the reaction goes to completion. e. Cool the mixture and wash it sequentially with water, dilute sodium bicarbonate solution (to neutralize any excess acid), and finally with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the intermediate, 2-bromo-N-(2-methylphenyl)propanamide.[20]

-

Step 2: Synthesis of Prilocaine a. Dissolve the intermediate from Step 1 in a suitable solvent. b. Add an excess (at least two molar equivalents) of propylamine to the solution. One equivalent acts as the nucleophile, and the second neutralizes the HBr formed during the reaction. c. Heat the mixture under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture and remove the excess propylamine and solvent under reduced pressure. e. Dissolve the residue in diethyl ether and wash with water to remove propylamine hydrobromide salt. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude prilocaine. g. The final product can be purified by crystallization or column chromatography.[20]

Caption: Workflow for the chemical synthesis of Prilocaine.

Protocol for HPLC Determination of Prilocaine in Human Plasma

This protocol is based on established methods for quantifying prilocaine in biological matrices.[21][22]

Objective: To determine the concentration of prilocaine in human plasma samples using a reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection.

Materials and Equipment:

-

HPLC system with a UV detector, pump, and autosampler

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 4 µm particle size)

-

Human plasma (blank, spiked calibrators, and unknown samples)

-

Prilocaine reference standard

-

Lidocaine (as internal standard)

-

Methanol (HPLC grade)

-

Ammonium phosphate

-

Sodium hydroxide

-

Diisopropyl ether

-

Centrifuge, vortex mixer, and sample vials

Step-by-Step Protocol:

-

Preparation of Mobile Phase and Standards: a. Mobile Phase: Prepare a mobile phase consisting of Methanol and 4.35 mmol/L ammonium phosphate buffer (pH 7.0) in a 60:40 (v/v) ratio.[21] Filter and degas the mobile phase before use. b. Stock Solutions: Prepare stock solutions of prilocaine and the internal standard (lidocaine) in methanol. c. Calibrators and Controls: Prepare a series of calibrator and quality control (QC) samples by spiking blank human plasma with known concentrations of prilocaine.

-

Sample Preparation (Liquid-Liquid Extraction): a. To 200 µL of plasma sample (calibrator, QC, or unknown), add a known amount of the internal standard (lidocaine).[22] b. Add sodium hydroxide solution to make the sample alkaline. c. Add an extraction solvent (e.g., diisopropyl ether), vortex vigorously for 1-2 minutes, and then centrifuge to separate the layers.[21] d. Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the dried extract in a known volume of the mobile phase.[21]

-

HPLC Analysis: a. Set the HPLC column temperature and flow rate (e.g., 1 mL/min). b. Set the UV detector to a wavelength of 237 nm.[21] c. Inject the reconstituted sample onto the HPLC system. d. Record the chromatograms. Prilocaine and lidocaine should be well-separated. In a typical setup, prilocaine elutes at approximately 14 minutes and lidocaine at 25 minutes.[21]

-

Quantification: a. Construct a calibration curve by plotting the peak area ratio (prilocaine/internal standard) against the nominal concentration of the calibrators. b. Use the regression equation from the calibration curve to calculate the concentration of prilocaine in the unknown samples.

Conclusion

(R)-Prilocaine is a well-established local anesthetic with a distinct profile characterized by intermediate potency and duration of action, and notably, lower systemic toxicity compared to its counterparts. Its pharmacology is intrinsically linked to its chemical structure, particularly its stereochemistry, which influences its pharmacokinetic properties. The primary limitation remains the dose-dependent risk of methemoglobinemia, a direct consequence of its metabolism to o-toluidine. A thorough understanding of its mechanism, metabolic fate, and associated toxicities, supported by robust analytical and synthetic methodologies, is essential for its safe and effective application in clinical practice and for guiding future research in anesthetic drug development.

References

- Methemoglobinemia caused by a low dose of prilocaine during general anesthesia.

- Prilocaine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.

- Prilocaine-Induced Methemoglobinemia. Case Reports in Acute Medicine.

- Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993. Centers for Disease Control and Prevention.

- Prilocaine | C13H20N2O | CID 4906.

- Prilocaine CAS#: 721-50-6. ChemicalBook.

- Prilocaine. Wikipedia.

- What is Prilocaine Hydrochloride used for?.

- Prilocaine—An Underutilized Local Anesthetic. Regional Anesthesia & Pain Medicine.

- What is the mechanism of Prilocaine Hydrochloride?.

- Prilocaine Monograph for Professionals. Drugs.com.

- Evaluation and application of a high performance liquid chromatographic method for prilocaine analysis in human plasma. PubMed.

- A Case Report of Prilocaine-Induced Methemoglobinemia after Liposuction Procedure.

- Prilocaine Hydrochloride--Metabolism,Excretion,Pediatric use, Biological Functions.

- Toxic Methemoglobinemia Caused by Prilocaine: Presentation of Two Cases. Kowsar Medical Publishing.

- Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chrom

- Prilocaine - Uses, Benefits, Side Effects And Medicines. Zeelab Pharmacy.

- Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity. PubMed.

- Chiral Aspects of Local Anesthetics.

- Prilocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.

- Basic pharmacology of local anaesthetics.

- Potency and Metabolism of Prilocaine as a local anesthetics. ChemicalBook.

- Proposed simplified metabolic pathway of prilocaine and its downstream metabolite o-toluidine.

- 721-50-6, Prilocaine Formula. ECHEMI.

- Prilocaine USP Reference Standard CAS 721-50-6. Sigma-Aldrich.

- Prilocaine | 721-50-6. ChemicalBook.

Sources

- 1. Prilocaine - Wikipedia [en.wikipedia.org]

- 2. Potency and Metabolism of Prilocaine as a local anesthetics_Chemicalbook [chemicalbook.com]

- 3. What is Prilocaine Hydrochloride used for? [synapse.patsnap.com]

- 4. Prilocaine - Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 5. What is the mechanism of Prilocaine Hydrochloride? [synapse.patsnap.com]

- 6. Prilocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Prilocaine USP Reference Standard CAS 721-50-6 Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. drugs.com [drugs.com]

- 12. rapm.bmj.com [rapm.bmj.com]

- 13. Prilocaine Hydrochloride--Metabolism,Excretion,Pediatric use, Biological Functions_Chemicalbook [chemicalbook.com]

- 14. Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993 [cdc.gov]

- 16. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. turkishjic.org [turkishjic.org]

- 19. Methemoglobinemia caused by a low dose of prilocaine during general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Prilocaine | 721-50-6 [chemicalbook.com]

- 21. Evaluation and application of a high performance liquid chromatographic method for prilocaine analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Prilocaine mechanism of action in neurons

An In-depth Technical Guide on the Core Mechanism of Action of (R)-Prilocaine in Neurons

Abstract

Prilocaine, an intermediate-potency amino amide local anesthetic, is utilized extensively in clinical practice. As a chiral molecule, it exists as (R)- and (S)-enantiomers, which are typically administered as a racemic mixture. This guide provides a detailed technical exploration into the mechanism of action of the (R)-enantiomer of prilocaine at the neuronal level. We will dissect its primary interaction with voltage-gated sodium channels (VGSCs), explore the stereoselective nuances in its pharmacokinetics and metabolism, and critically examine the metabolic pathway leading to the formation of o-toluidine and the associated risk of methemoglobinemia. Furthermore, this document furnishes detailed, field-proven experimental protocols for the electrophysiological and toxicological assessment of (R)-Prilocaine and its metabolites, providing a comprehensive resource for researchers in pharmacology and drug development.

Introduction: Prilocaine in the Landscape of Local Anesthesia

Prilocaine holds a distinct position among local anesthetics. Chemically a toluidine derivative, it is pharmacologically similar in potency to lidocaine but is noted for its lower systemic toxicity and reduced vasodilatory effect[1][2]. A key structural feature of prilocaine is the presence of a single chiral center, giving rise to (R)- and (S)-enantiomers[3]. While clinically used as a racemate, understanding the specific actions of each enantiomer is crucial for optimizing therapeutic efficacy and safety. This guide focuses specifically on (R)-Prilocaine, elucidating its molecular interactions and metabolic fate.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The fundamental action of all local anesthetics, including (R)-Prilocaine, is the reversible blockade of nerve impulse conduction[4][5]. This is achieved by specifically targeting voltage-gated sodium channels (VGSCs), the transmembrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential in neurons[6][7][8].

The Modulated Receptor Hypothesis: A Dynamic Interaction

(R)-Prilocaine's interaction with VGSCs is not a simple static block. Its affinity for the channel is highly dependent on the channel's conformational state, a principle described by the Modulated Receptor Hypothesis[9][10]. VGSCs cycle through three primary states:

-

Resting (Closed): Prevalent at negative resting membrane potentials.

-

Open (Activated): A transient state upon membrane depolarization.

-

Inactivated: A non-conducting state that occurs shortly after opening, even if the membrane remains depolarized.

(R)-Prilocaine, being a weak base, exists in both a charged (cationic) and uncharged form at physiological pH. The uncharged form is lipid-soluble and can traverse the neuronal membrane. Once inside the neuron, it re-equilibrates, and the cationic form is believed to access the binding site from the intracellular side of the channel pore, which is only accessible when the channel is open[8][11]. (R)-Prilocaine exhibits a much higher affinity for the open and inactivated states of the VGSC than for the resting state[10]. By binding preferentially to these states, it stabilizes the channel in a non-conducting conformation, prolonging the refractory period and preventing the neuron from firing subsequent action potentials[2][7]. This "use-dependent" or "phasic" block is more pronounced in rapidly firing neurons, such as those transmitting nociceptive (pain) signals, contributing to the anesthetic's efficacy.

Caption: State-dependent blockade of VGSCs by (R)-Prilocaine.

Stereoselectivity: Pharmacokinetic and Metabolic Divergence

While both enantiomers of prilocaine block sodium channels, their disposition within the body differs significantly. Pharmacokinetic studies have revealed that the clearance of prilocaine is enantioselective[12][13].

A study in healthy volunteers who received an intravenous infusion of racemic prilocaine demonstrated these differences clearly[12].

| Parameter | (R)-Prilocaine | (S)-Prilocaine | Significance |

| Total Plasma Clearance | 2.57 ± 0.46 L/min | 1.91 ± 0.30 L/min | P < 0.0001 |

| Terminal Half-Life | 87 ± 27 min | 124 ± 64 min | P < 0.05 |

| Mean Residence Time | 108 ± 30 min | 155 ± 59 min | P < 0.005 |

| Unbound Fraction | 70% ± 8% | 73% ± 5% | P < 0.05 |

| (Data synthesized from Vree et al., 1998[12]) |

The data indicate that (R)-prilocaine is cleared from the plasma more rapidly and has a shorter half-life than its S-enantiomer[12]. This difference is likely due to stereoselective metabolism, as there was no significant difference in the steady-state volume of distribution[12]. This faster clearance could contribute to a lower systemic toxicity profile for the (R)-enantiomer compared to the (S)-enantiomer under certain conditions.

Metabolism and the Mechanism of Methemoglobinemia

The primary limitation and most significant adverse effect of prilocaine is dose-dependent methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen[1][14]. This toxicity is not caused by prilocaine itself, but by its metabolites[15][16].

The metabolic activation of prilocaine is a multi-step process involving several key enzymes[17][18]:

-

Hydrolysis: Prilocaine is hydrolyzed by human carboxylesterases (CES1A and CES2) in the liver, kidneys, and lungs, breaking the amide bond to release the aromatic amine o-toluidine and N-propylalanine[1][17].

-

Oxidation: The o-toluidine metabolite is further metabolized in the liver, primarily by Cytochrome P450 enzymes CYP2E1 and, to a lesser extent, CYP3A4[17][18]. This process, likely through N-hydroxylation, produces reactive metabolites such as 4- and 6-hydroxy-o-toluidine and nitrosotoluidine[15][17][19].

-

Hemoglobin Oxidation: These oxidized metabolites are potent oxidizing agents that directly convert hemoglobin to methemoglobin, leading to clinical signs of cyanosis when methemoglobin levels exceed 10-15%[14][17].

The toxicity of (S)-prilocaine has been specifically linked to its metabolic conversion to o-toluidine, suggesting potential stereoselectivity in the metabolic pathway that warrants further investigation[13].

Caption: Metabolic pathway of (R)-Prilocaine to methemoglobin-inducing metabolites.

Key Experimental Protocols

To validate the mechanistic claims described and to further investigate the properties of (R)-Prilocaine, specific, robust experimental methodologies are required. The following protocols represent self-validating systems for assessing neuronal activity and cytotoxicity.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of (R)-Prilocaine on voltage-gated sodium currents in cultured neurons.

Objective: To quantify the tonic and use-dependent block of Na⁺ currents by (R)-Prilocaine.

Materials:

-

Cultured neurons (e.g., dorsal root ganglion (DRG) neurons or a neuronal cell line like ND7/23).

-

Patch-clamp amplifier, micromanipulator, and data acquisition system[20].

-

Borosilicate glass capillaries for pipette pulling.

-

External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose. Osmolarity: 305-315 mOsm, pH 7.4 (bubbled with 95% O₂/5% CO₂)[20].

-

Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA. Osmolarity: 260-280 mOsm, pH 7.3 (adjusted with KOH)[20].

-

(R)-Prilocaine stock solution.

Methodology:

-

Cell Preparation: Plate neurons on glass coverslips and allow them to adhere and grow for 24-48 hours.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 4-6 MΩ when filled with the internal solution[20].

-

Recording Setup: Place a coverslip with neurons in the recording chamber on the microscope stage and perfuse with external solution.

-

Obtaining a Gigaseal: Under visual control, carefully approach a neuron with the micropipette tip. Apply slight positive pressure. Once the tip touches the cell membrane, release the pressure to form a high-resistance (>1 GΩ) "gigaseal"[21].

-

Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior[21].

-

Voltage-Clamp Protocol:

-

Set the amplifier to voltage-clamp mode and hold the membrane potential at -80 mV.

-

Tonic Block Assessment: Apply a depolarizing step to 0 mV for 20 ms every 15 seconds (0.067 Hz) to elicit Na⁺ currents. After establishing a stable baseline, perfuse the chamber with a known concentration of (R)-Prilocaine and record the reduction in peak current amplitude.

-

Use-Dependent Block Assessment: From a holding potential of -80 mV, apply a train of 20 depolarizing pulses to 0 mV (20 ms duration) at a higher frequency (e.g., 10 Hz). Compare the progressive decrease in current amplitude during the train in the absence and presence of (R)-Prilocaine.

-

-

Data Analysis: Measure the peak inward Na⁺ current for each pulse. Calculate the percentage of block for both tonic and use-dependent protocols.

Protocol: In Vitro Cytotoxicity Assay for Prilocaine Metabolites

This protocol uses the MTT assay to assess the cytotoxicity of o-toluidine on a relevant cell line (e.g., HepG2 liver cells, as metabolism occurs primarily in the liver).

Objective: To determine the dose-dependent cytotoxicity of the prilocaine metabolite, o-toluidine.

Materials:

-

HepG2 cells (or other suitable cell line).

-

96-well cell culture plates.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

o-toluidine.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[22].

-

Microplate reader.

Methodology:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Exposure: Prepare serial dilutions of o-toluidine in culture medium. Remove the old medium from the wells and add 100 µL of the o-toluidine dilutions (including a vehicle-only control). Incubate for 24 or 48 hours.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals[22][23].

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Agitate the plate gently to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the o-toluidine concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Caption: Integrated workflow for the investigation of (R)-Prilocaine.

Conclusion

The mechanism of action of (R)-Prilocaine is a multi-faceted process centered on the state-dependent blockade of neuronal voltage-gated sodium channels. Its efficacy is rooted in its ability to preferentially bind to and stabilize open and inactivated channels, thereby preventing nerve impulse propagation. Importantly, its pharmacokinetic profile is stereoselective, with the (R)-enantiomer being cleared more rapidly than the (S)-enantiomer. The primary safety concern, methemoglobinemia, is not a direct effect of the parent drug but a consequence of its metabolic conversion to o-toluidine and subsequent oxidation by CYP enzymes. A thorough understanding of these distinct mechanistic, pharmacokinetic, and metabolic pathways, validated through robust experimental protocols, is essential for the continued safe and effective use of prilocaine and for the development of future anesthetic agents with improved therapeutic indices.

References

A consolidated list of all sources cited within this guide.

-

Higuchi, H., et al. (2013). Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation. Drug Metabolism and Disposition, 41(6), 1220-30. [Link]

-

ResearchGate. (n.d.). Mechanisms suggested to underlie prilocaine-and lidocaine-induced Met-Hb formation. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Prilocaine Hydrochloride?[Link]

-

ResearchGate. (n.d.). Prilocaine: Mechanisms and application. [Link]

-

Guay, J. (2006). Risk factors for prilocaine-induced methaemoglobinaemia following peripheral regional anaesthesia. European Journal of Anaesthesiology. [Link]

-

Centers for Disease Control and Prevention. (1994). Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993. [Link]

-

Matschke, J., et al. (2022). Non-Invasive O-Toluidine Monitoring during Regional Anaesthesia with Prilocaine and Detection of Accidental Intravenous Injection in an Animal Model. Journal of Personalized Medicine, 12(6), 903. [Link]

-

Ulusoy, H., & Arslan, M. (2023). Toxic Methemoglobinemia Caused by Prilocaine: Presentation of Two Cases. Turkish journal of anaesthesiology and reanimation, 51(2), 142–145. [Link]

-

Taylor & Francis Online. (n.d.). O-Toluidine – Knowledge and References. [Link]

-

Aydin, O., et al. (2015). A Case Report of Prilocaine-Induced Methemoglobinemia after Liposuction Procedure. Anesthesiology research and practice. [Link]

-

Stomatološki glasnik Srbije. (2012). Differences in Local Anesthetic Effects of Optically Active Isomers of local Anesthetic Compounds. [Link]

-

Vree, T. B., et al. (1998). Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity. Anesthesia and Analgesia, 87(6), 1370-5. [Link]

-

Patsnap Synapse. (2024). What is Prilocaine Hydrochloride used for?[Link]

-

Pediatric Oncall. (n.d.). Prilocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

-

Le, T. H., & Ugleholdt, R. (2021). Chiral Aspects of Local Anesthetics. Molecules, 26(23), 7232. [Link]

-

ResearchGate. (n.d.). Structures and stereochemistry of (R)-prilocaine (left) and (S)-prilocaine (right). [Link]

-

Ragsdale, D. S., et al. (2005). Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. Anesthesiology. [Link]

-

Nau, C., & Strichartz, G. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia, 89(1), 53-65. [Link]

-

ResearchGate. (n.d.). Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. [Link]

-

Pless, S. A., & Moller, A. (2022). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology, 13, 837088. [Link]

-

Bio-protocol. (n.d.). Patch-clamp protocol. [Link]

-

Hanck, D. A., et al. (2011). The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers in Pharmacology, 2, 67. [Link]

-

SlideShare. (n.d.). Action potential in a neuron. [Link]

-

Hagiwara, S., et al. (2000). Prilocaine induces apoptosis in osteoblastic cells. Journal of Dental Research, 79(4), 959-65. [Link]

-

ResearchGate. (n.d.). Patch Clamp Recording and Local Anesthetics. [Link]

-

PharmacologyOnLine. (2015). Evaluation of prilocaine-induced toxicity in mice tissues and chick embryo chorioallantoic membranes (cam). [Link]

-

The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. [Link]

-

Bell, D. C., & Dallas, M. L. (2021). "Patch Clamp Electrophysiology Methods and Protocols". The Journal of physiology, 599(11), 2975–2976. [Link]

-

Tucker, G. T. (1995). Stereochemistry in anaesthesia. Clinical and Experimental Pharmacology and Physiology, 22(6-7), 479-87. [Link]

-

Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

Pfaller, T., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 11, 574971. [Link]

-

Levorse, D. A., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308–5312. [Link]

Sources

- 1. Potency and Metabolism of Prilocaine as a local anesthetics_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Prilocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. What is the mechanism of Prilocaine Hydrochloride? [synapse.patsnap.com]

- 7. What is Prilocaine Hydrochloride used for? [synapse.patsnap.com]

- 8. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 12. Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. turkishjic.org [turkishjic.org]

- 15. Risk factors for prilocaine-induced methaemoglobinaemia following peripheral regional anaesthesia | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]

- 16. Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993 [cdc.gov]

- 17. Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Patch Clamp Protocol [labome.com]

- 21. docs.axolbio.com [docs.axolbio.com]

- 22. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. kosheeka.com [kosheeka.com]

Pharmacokinetics and metabolism of (R)-Prilocaine

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of (R)-Prilocaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prilocaine, an amide-type local anesthetic, is utilized clinically as a racemic mixture of its (R)- and (S)-enantiomers. Its efficacy is well-established, particularly in dentistry and intravenous regional anesthesia, owing to a favorable systemic toxicity profile compared to other local anesthetics like lidocaine. This lower toxicity is directly attributable to its rapid and extensive metabolism. However, this metabolic profile is not without consequence, as it leads to the formation of o-toluidine, a metabolite responsible for the dose-dependent adverse effect of methemoglobinemia. Understanding the stereoselective pharmacokinetics and metabolic pathways of the individual enantiomers is critical for optimizing its clinical use and for the development of safer anesthetic agents. This guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of (R)-prilocaine, the more rapidly cleared enantiomer, and delineates the enzymatic processes and analytical methodologies crucial for its study.

Introduction: The Clinical and Chemical Context of (R)-Prilocaine

Prilocaine holds a distinct position among amide local anesthetics. Chemically, it is a toluidine derivative, distinguishing it from xylidine derivatives like lidocaine and mepivacaine[1]. While its potency is comparable to lidocaine, its acute systemic toxicity is approximately 40% lower, a characteristic that makes it highly suitable for regional anesthetic techniques where larger doses may be required[2].

The drug is administered as a racemate, but its pharmacokinetics are enantioselective. The (R)- and (S)-enantiomers exhibit different rates of metabolic clearance, which has implications for both their anesthetic and toxicological profiles[3]. This guide will focus specifically on the (R)-enantiomer, which is metabolized more rapidly in vivo[4]. The rapid biotransformation, occurring not only in the liver but also in the kidneys and lungs, contributes to its lower systemic toxicity and shorter, less severe central nervous system (CNS) effects compared to an equivalent dose of lidocaine[1][2]. The primary metabolic pathway is hydrolysis of the amide bond, a reaction that is central to both its clearance and its principal adverse effect.

Physicochemical and Pharmacokinetic Profile

The pharmacokinetic behavior of (R)-prilocaine is governed by its physicochemical properties, which influence its absorption, distribution, and passage across biological membranes.

| Property | Value / Description | Source(s) |

| Chemical Class | Amide-type local anesthetic | [5][6] |

| Chemical Name | (R)-N-(2-methylphenyl)-2-(propylamino)propanamide | [4] |

| pKa | 7.9 | [2] |

| Protein Binding | ~55% (for racemic mixture) | [7][8] |

| Unbound Fraction | R(-)-prilocaine: 70% ± 8% | [3] |

| Terminal Half-life | R(-)-prilocaine: 87 ± 27 min | [3] |

| Total Plasma Clearance | R(-)-prilocaine: 2.57 ± 0.46 L/min | [3] |

| Volume of Distribution (Vdss) | R(-)-prilocaine: 279 ± 94 L | [3] |

| Metabolism Sites | Liver, Kidneys, Lungs | [1][2][7] |

| Primary Excretion | Renal | [2] |

Note: Pharmacokinetic parameters were determined following intravenous administration of racemic prilocaine in human volunteers[3].

Absorption

Following parenteral administration, prilocaine is completely absorbed. The rate of absorption is dependent on the vascularity of the injection site and the presence or absence of a vasoconstrictor like epinephrine[7].

Distribution

Prilocaine is distributed throughout the body, crossing the blood-brain and placental barriers, likely via passive diffusion[7]. The unbound fraction of (R)-prilocaine is slightly smaller than that of (S)-prilocaine (70% vs. 73%)[3]. Despite this, the steady-state volume of distribution does not differ significantly between the enantiomers, suggesting extensive tissue uptake for both[3].

Metabolism

The metabolism of prilocaine is the most critical determinant of its pharmacokinetic profile and toxicity. It is biotransformed more rapidly and completely than lidocaine[2]. This process is stereoselective, with the (R)-enantiomer being hydrolyzed at a much higher rate than the (S)-enantiomer in in vitro studies using liver preparations[4]. This is consistent with in vivo data showing a higher plasma clearance and shorter half-life for (R)-prilocaine[3]. The primary metabolic reaction is hydrolysis, which is detailed in the following section.

Excretion

Prilocaine and its various metabolites are excreted primarily by the kidneys. The renal clearance of prilocaine is faster than that of other amide anesthetics, contributing to its rapid removal from circulation[2]. An extremely small fraction of the parent drug is recovered unchanged in the urine, highlighting the efficiency of its metabolic degradation[2].

Metabolic Pathways and Enzymology

The biotransformation of (R)-prilocaine is a multi-step process involving several key enzymes. The causality behind studying these pathways lies in the need to understand the balance between efficient drug clearance and the production of a toxic metabolite. Two principal pathways have been proposed for the generation of methemoglobin-inducing metabolites[9].

The Hydrolysis Pathway

This is the major metabolic route for prilocaine. The amide bond is cleaved by hepatic amidases to yield o-toluidine and N-propylalanine[2][7].

-

Step 1: Amide Hydrolysis: This reaction is catalyzed predominantly by human carboxylesterases CES1A and CES2[9][10][11]. (R)-prilocaine is a preferred substrate for these enzymes compared to the (S)-enantiomer, explaining its faster clearance.

-

Step 2: Aromatic Hydroxylation of o-toluidine: The resulting o-toluidine is not the final active toxicant. It undergoes further metabolism, primarily by Cytochrome P450 2E1 (CYP2E1), to form hydroxylated metabolites such as 4-hydroxy-o-toluidine and 6-hydroxy-o-toluidine[9][10]. These hydroxylated forms are more potent inducers of methemoglobin formation than o-toluidine itself[10].

The Non-Hydrolysis Pathway

A secondary, minor pathway involves the direct action of CYP3A4 on the parent prilocaine molecule, which can also contribute to the formation of methemoglobin-inducing metabolites without prior hydrolysis[9][10][12].

The following diagram illustrates the primary metabolic cascade.

Caption: Primary metabolic pathway of (R)-Prilocaine leading to Met-Hb formation.

Toxicological Implications: Methemoglobinemia

The principal limiting factor for the clinical use of high-dose prilocaine is the formation of methemoglobin (Met-Hb)[1]. Methemoglobin is an oxidized form of hemoglobin (Fe³⁺ instead of Fe²⁺) that is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia[13][14].

-

Mechanism: The metabolites of prilocaine, primarily hydroxylated derivatives of o-toluidine, act as oxidizing agents within red blood cells, converting hemoglobin to methemoglobin[13].

-

Clinical Presentation: Met-Hb levels below 20% are often asymptomatic, but may produce a grayish or slate-blue cyanosis of the lips, mucous membranes, and nail beds[2]. As levels rise, symptoms of hypoxia, including tachycardia, respiratory distress, and CNS depression, can occur[14].

-

Dose Dependency: The formation of Met-Hb is dose-dependent. To avoid symptomatic cyanosis, the total dose of prilocaine is typically limited to 600 mg in adults[2].

-

Treatment: Prilocaine-induced methemoglobinemia can be reversed within 15 minutes by the intravenous administration of a reducing agent, typically 1 to 2 mg/kg of a 1% methylene blue solution[2].

Bioanalytical Methodologies

Accurate quantification of (R)-prilocaine and its primary metabolite, o-toluidine, in biological matrices is essential for pharmacokinetic studies and clinical monitoring. High-performance liquid chromatography (HPLC) is the most commonly cited method.

Experimental Protocol: HPLC-UV Analysis of Prilocaine and o-Toluidine in Human Plasma

This protocol is a synthesized representation of standard bioanalytical methods described in the literature[15][16][17]. Its design ensures self-validation through the use of an internal standard, calibration curves, and quality control samples.

Objective: To simultaneously quantify the concentration of prilocaine and its metabolite o-toluidine in human plasma samples.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and a buffer (e.g., 0.01 M diethylamine, pH adjusted to 6.8 with orthophosphoric acid) in a 60:40 v/v ratio[17].

-

Human plasma (heparinized)

-

Prilocaine and o-toluidine analytical standards

-

Extraction Solvent: Diethyl ether

-

Reagents: Sodium hydroxide (e.g., 1 M), Sulfuric acid (e.g., 0.1 M)

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 200 µL of plasma sample, calibrator, or quality control sample into a clean microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., bupivacaine at 10 µg/mL). Vortex briefly. The IS is critical for correcting variations in extraction efficiency and injection volume.

-

Alkalinize the sample by adding 100 µL of 1 M sodium hydroxide to facilitate the extraction of the basic analytes into the organic solvent. Vortex.

-

Add 1 mL of diethyl ether. Vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.

-

Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (diethyl ether) to a new clean tube.

-

Perform a back-extraction by adding 150 µL of 0.1 M sulfuric acid to the organic phase. This step transfers the protonated analytes from the organic solvent back into a clean aqueous phase, concentrating them and removing non-basic impurities.

-

Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes.

-

The lower aqueous layer now contains the purified analytes. Carefully collect this layer.

-

-

HPLC Analysis:

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the known concentrations of the prepared calibrators.

-

Determine the concentrations of the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve. The limit of detection for a similar method has been reported as low as 4 ng/mL[15].

-

The diagram below outlines this bioanalytical workflow.

Caption: Workflow for the bioanalysis of prilocaine in plasma via HPLC-UV.

Conclusion

The pharmacokinetic profile of (R)-prilocaine is characterized by rapid and extensive metabolism, which underpins its favorable systemic safety profile relative to other amide local anesthetics. This biotransformation is stereoselective, with the (R)-enantiomer being cleared more rapidly than its (S)-counterpart, primarily through hydrolysis by carboxylesterases CES1A and CES2. While this efficient clearance is beneficial, the resultant metabolite, o-toluidine, undergoes further activation by CYP2E1, leading to the dose-dependent and clinically significant risk of methemoglobinemia. A thorough understanding of these metabolic pathways, the enzymes involved, and the robust bioanalytical methods required for their investigation is paramount for drug development professionals. This knowledge enables the rational design of safer anesthetic agents and informs clinical guidelines to maximize the therapeutic benefits of prilocaine while mitigating its inherent toxicological risks.

References

- Prilocaine Hydrochloride--Metabolism,Excretion,Pediatric use, Biological Functions. (2020). Google Books.

- Potency and Metabolism of Prilocaine as a local anesthetics. (2020). ChemicalBook.

-

Higuchi, H., et al. (2013). Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation. Drug Metabolism and Disposition, 41(6), 1220-30. [Link]

-

Mechanisms suggested to underlie prilocaine-and lidocaine-induced Met-Hb formation. (n.d.). ResearchGate. [Link]

-

Vree, T. B., et al. (2000). Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity. Anesthesia & Analgesia, 91(5), 1264-7. [Link]

-

Proposed simplified metabolic pathway of prilocaine and its downstream... (n.d.). ResearchGate. [Link]

-

o-Toluidine. (n.d.). Wikipedia. [Link]

-

(A) Time-dependent prilocaine-, lidocaine-, o-toluidine–, and 2,6-xylidine. (n.d.). ResearchGate. [Link]

-

Prilocaine. (n.d.). PubChem. [Link]

-

Basic pharmacology of local anaesthetics. (2017). BJA Education. [Link]

-

Prilocaine Hydrochloride Injection: Package Insert / Prescribing Info / MOA. (2025). Drugs.com. [Link]

-

Klein, J., et al. (1994). Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 655(1), 83-8. [Link]

-

Tucker, G. T. (1975). A review of the metabolism of amide local anaesthetic agents. British Journal of Anaesthesia, 47(Suppl), 213-20. [Link]

-

Lalka, D., et al. (1978). Bupivacaine and other amide local anesthetics inhibit the hydrolysis of chloroprocaine by human serum. Anesthesia and Analgesia, 57(5), 534-9. [Link]

-

Pharmacology of local anaesthetics. (2024). Deranged Physiology. [Link]

-

Lidocaine and Prilocaine: Package Insert / Prescribing Info / MOA. (2025). Drugs.com. [Link]

-

Wilms, J., & Pünkt, K. (1993). [Increase of prilocaine-induced methemoglobinemia following anesthesia induction]. Der Anaesthesist, 42(12), 869-71. [Link]

-

Prilocaine. (n.d.). Wikipedia. [Link]

-

Prilocaine- and Lidocaine-Induced Methemoglobinemia Is Caused by Human Carboxylesterase-, CYP2E1-, and CYP3A4-Mediated Metabolic Activation. (2013). ResearchGate. [Link]

-

Zink, W., et al. (2006). Risk factors for prilocaine-induced methaemoglobinaemia following peripheral regional anaesthesia. European Journal of Anaesthesiology, 23(5), 409-14. [Link]

-

Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993. (1994). CDC. [Link]

-

Prilocaine. (2019). WikEM. [Link]

-

Ucar, Y., et al. (2019). Toxic Methemoglobinemia Caused by Prilocaine: Presentation of Two Cases. Journal of Medical Cases, 10(3), 88-90. [Link]

-

O-Toluidine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

A Case Report of Prilocaine-Induced Methemoglobinemia after Liposuction Procedure. (2014). Case Reports in Anesthesiology. [Link]

-

Classification of Local Anesthetics: Amides vs. Esters and Clinical Selection Criteria. (n.d.). Medi Study Go. [Link]

-

The effects of P450 (CYP) enzymes on prilocaine-and lidocaine-induced... (n.d.). ResearchGate. [Link]

-

Kinetic analyses of prilocaine and lidocaine hydrolase activities in... (n.d.). ResearchGate. [Link]

-

Mean pharmacokinetic parameters of lidocaine and prilocaine in T (n =... (n.d.). ResearchGate. [Link]

-

Skopp, G., et al. (2000). Evaluation and application of a high performance liquid chromatographic method for prilocaine analysis in human plasma. International Journal of Legal Medicine, 113(4), 212-6. [Link]

-

Determination of prilocaine HCL in bulk drug and pharmaceutical formulation by GC-NPD method. (2012). ResearchGate. [Link]

-

Guntz, E., et al. (2021). Quantification of systemic o-toluidine after intrathecal administration of hyperbaric prilocaine in humans: a prospective cohort study. Archives of Toxicology, 95(3), 925-934. [Link]

-

(PDF) Spectrophotometric and Electroanalytical Determination of Prilocaine. (2015). ResearchGate. [Link]

-

Cytochrome P450-mediated drug interactions affecting lidocaine. (n.d.). CORE. [Link]

-

DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF LIDOCAINE AND PRILOCAINE IN TOPICAL FORMULATION. (2017). ResearchGate. [Link]

Sources

- 1. Potency and Metabolism of Prilocaine as a local anesthetics_Chemicalbook [chemicalbook.com]

- 2. Prilocaine Hydrochloride--Metabolism,Excretion,Pediatric use, Biological Functions_Chemicalbook [chemicalbook.com]

- 3. Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medistudygo.com [medistudygo.com]

- 7. Prilocaine Hydrochloride Injection: Package Insert / Prescribing Info / MOA [drugs.com]

- 8. Prilocaine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993 [cdc.gov]

- 14. turkishjic.org [turkishjic.org]

- 15. Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation and application of a high performance liquid chromatographic method for prilocaine analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Stereospecific Activity of Prilocaine Enantiomers: Pharmacokinetic, Pharmacodynamic, and Toxicological Implications

Abstract

Prilocaine, an amino-amide local anesthetic, is clinically administered as a racemic mixture of its two stereoisomers, (R)-(-)-prilocaine and (S)-(+)-prilocaine. While racemates are common in pharmaceuticals, a growing body of evidence underscores the importance of evaluating individual enantiomers, as they often exhibit distinct pharmacokinetic, pharmacodynamic, and toxicological profiles within the chiral environment of the human body.[1] This technical guide provides an in-depth analysis of the stereospecific differences between prilocaine enantiomers. We will explore the methodologies for their synthesis and separation, delve into their differential metabolic fates and resulting toxicities, and discuss the clinical significance of these stereoselective properties. This document is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of prilocaine's chiral pharmacology.

Introduction: The Principle of Chirality in Anesthetic Pharmacology

Many modern anesthetic agents, including prilocaine, possess a chiral center—a carbon atom bonded to four different groups. This structural feature results in the existence of two non-superimposable mirror-image forms known as enantiomers.[1] Although chemically identical in an achiral environment, enantiomers can interact differently with the body's chiral macromolecules, such as enzymes and receptors.[2] This stereoselectivity can lead to significant variations in efficacy, metabolism, and safety between the two isomers of a single drug.[3]

Prilocaine, or N-(2-methylphenyl)-2-(propylamino)propanamide, is widely used for infiltration and regional nerve blocks.[4][5] Its clinical utility is tempered by a known risk of methemoglobinemia, a dose-dependent adverse effect.[6] Understanding how each enantiomer contributes to both the desired anesthetic effect and this specific toxicity is paramount for optimizing its therapeutic index and informing the potential development of enantiopure anesthetic formulations.

Caption: Figure 1: The principle of chiral interaction.

Synthesis and Enantiomeric Resolution

The study of individual enantiomers begins with their preparation, which involves the synthesis of the racemate followed by chiral separation.

Racemic Synthesis

The synthesis of racemic prilocaine is typically achieved through a two-step process. The first step involves the reaction of o-toluidine with 2-bromopropionyl bromide to form an intermediate, N-(2-methylphenyl)-2-bromopropanamide. This intermediate is then reacted with n-propylamine, which displaces the bromine atom to yield racemic prilocaine.[5][7]

Caption: Figure 2: Synthesis pathway for racemic prilocaine.

Chiral Separation: A Methodological Imperative

To evaluate stereospecific activity, resolving the racemic mixture into its constituent enantiomers is a critical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method.[4] Cellulose-based CSPs, such as cellulose tris-3,5-dimethyl phenylcarbamate (commercially known as Chiralcel OD), have demonstrated excellent resolving power for prilocaine enantiomers.[8][9] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times and subsequent elution. A detailed protocol for this separation is provided in Section 7.0.

Stereoselective Pharmacokinetics: A Tale of Two Clearances

Once administered, the enantiomers of prilocaine undergo different pharmacokinetic pathways, particularly in their metabolism and clearance.[10] Studies in healthy volunteers receiving an intravenous infusion of racemic prilocaine have revealed significant stereoselectivity.[10]

The (R)-(-) enantiomer is cleared from the plasma much more rapidly than the (S)-(+) enantiomer.[10][11] This difference is primarily attributed to a higher intrinsic metabolic clearance of (R)-prilocaine.[10] The primary metabolic pathway for prilocaine is hydrolysis by hepatic amidases to o-toluidine and N-propylalanine.[6] The (R)-(-) isomer is hydrolyzed at a much faster rate than the (S)-(+) form.[12] Consequently, (R)-prilocaine has a shorter terminal half-life and mean residence time in the body compared to (S)-prilocaine.[10]

| Pharmacokinetic Parameter | (S)-(+)-Prilocaine | (R)-(-)-Prilocaine | Significance |

| Total Plasma Clearance (L/min) | 1.91 ± 0.30 | 2.57 ± 0.46 | P < 0.0001 |

| Terminal Half-Life (min) | 124 ± 64 | 87 ± 27 | P < 0.05 |

| Mean Residence Time (min) | 155 ± 59 | 108 ± 30 | P < 0.005 |

| Unbound Fraction (%) | 73 ± 5 | 70 ± 8 | P < 0.05 |

| Table 1: Comparative pharmacokinetic parameters of prilocaine enantiomers after intravenous administration of the racemate in healthy volunteers. Data synthesized from Vree et al.[10] |

This differential clearance has profound implications for the toxicity profile of prilocaine, as discussed in Section 5.0.

Stereoselective Pharmacodynamics: Anesthetic Potency

Interestingly, despite the marked differences in pharmacokinetics, the pharmacodynamic activity—the local anesthetic effect—appears to show less stereoselectivity. In vivo studies in animal models suggest that both the (R) and (S) isomers possess similar local anesthetic activity.[3][4] This suggests that the binding site on the voltage-gated sodium channels, the primary target for local anesthetics, does not significantly discriminate between the two enantiomers in terms of blocking nerve conduction.[13] However, some minor differences have been noted in in vitro preparations, indicating a subtle level of stereoselectivity at the receptor level that may not translate to significant clinical differences in anesthetic potency.[3]

Stereoselective Toxicity: The Methemoglobinemia Link

The most clinically significant stereospecific difference for prilocaine lies in its toxicity profile. The primary dose-limiting toxicity of prilocaine is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen.[14] This leads to functional anemia and cyanosis.[15]

This toxicity is not caused by prilocaine itself, but by its primary metabolite, o-toluidine.[6] As established, the (R)-(-) enantiomer is metabolized to o-toluidine much more rapidly and extensively than the (S)-(+) enantiomer.[9][12] This stereoselective metabolism directly links the (R)-(-) isomer to a greater propensity for causing methemoglobinemia. Therefore, the (R)-(-) enantiomer is considered the more toxic of the two.[3][4]

Caption: Figure 3: Stereoselective metabolic pathway to methemoglobinemia.

Clinical Significance and Future Directions

The stereoselective properties of prilocaine have significant clinical implications. Although the faster clearance of the (R)-(-) enantiomer might suggest a shorter duration of action, its higher rate of conversion to the toxic metabolite o-toluidine makes it the primary driver of methemoglobinemia.

This raises a critical question in drug development: would an enantiopure formulation of (S)-(+)-prilocaine offer a better safety profile than the current racemic mixture? An (S)-prilocaine formulation would be expected to produce o-toluidine more slowly, potentially reducing the risk of methemoglobinemia, especially in high-dose procedures or in susceptible patient populations. While some have concluded that the pharmacokinetic differences may not be clinically relevant for all applications[10], the potential to mitigate a serious toxic side effect warrants further investigation. This "chiral switch"—moving from a racemate to a single enantiomer—has been successfully implemented for other local anesthetics like bupivacaine (levobupivacaine) to improve safety.[3][4]

Further research is needed to fully characterize the in vivo anesthetic profile of pure (S)-prilocaine and to conduct rigorous clinical trials comparing its safety and efficacy against the racemate.

Experimental Protocols

Protocol: Enantioselective Analysis of Prilocaine by Chiral HPLC

This protocol describes a validated method for the separation and quantification of (R)- and (S)-prilocaine from plasma or serum samples.

Rationale: The choice of a cellulose-based chiral stationary phase (Chiralcel OD) is based on its proven ability to form effective, transient diastereomeric interactions with carbamate groups near the chiral center of prilocaine, enabling baseline separation.[8][9] The mobile phase, a mixture of a nonpolar solvent (hexane) and a protic organic modifier (alcohol), is optimized to control retention and enhance resolution.[9]

Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

To 1 mL of serum/plasma sample, add an internal standard (e.g., a structural analog not present in the sample).

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interfering hydrophilic compounds.

-

Elute the prilocaine enantiomers with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the HPLC mobile phase.

-

-

HPLC System and Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Chiralcel OD (cellulose tris-3,5-dimethyl phenylcarbamate), 250 x 4.6 mm |

| Mobile Phase | Hexane : Ethyl Alcohol (99:1, v/v) |

| Flow Rate | 0.6 mL/min |

| Column Temperature | Ambient (approx. 25°C) |

| Detection | UV Absorbance at 220 nm |

| Injection Volume | 20 µL |

| Table 2: Example HPLC conditions for chiral separation of prilocaine. Conditions adapted from Siluveru & Stewart.[9] |

-

Data Analysis:

-

Run calibration standards of known concentrations of pure (R)- and (S)-prilocaine to establish retention times and generate calibration curves.

-

Integrate the peak areas for each enantiomer in the unknown samples.

-

Quantify the concentration of each enantiomer using the corresponding calibration curve, correcting for the internal standard.

-

Caption: Figure 4: Experimental workflow for enantioselective analysis.

References

-

Vree, T. B., van Oss, G. E., Gladines, D., Lagerwerf, A. J., & Wierda, J. M. (1999). Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity. Anesthesia and Analgesia, 88(5), 1100-1105. [Link]

-

Siluveru, M., & Stewart, J. T. (1997). Enantiomeric HPLC Separations of Chiral Local Anesthetics Using Cellulose Based Chiral Stationary Phases. Analytical Letters, 30(6), 1167-1180. [Link]

-

Siluveru, M., & Stewart, J. T. (1997). Enantiomeric HPLC Separations of Chiral Local Anesthetics Using Cellulose Based Chiral Stationary Phases. ResearchGate. [Link]

-

Švec, P., & Csollei, J. (2022). Chiral Aspects of Local Anesthetics. Molecules, 27(19), 6265. [Link]

-

Švec, P., & Csollei, J. (2022). Chiral Aspects of Local Anesthetics. PubMed Central. [Link]

-

Hanna, G. M. (2000). 1H-NMR studies of drugs with chiral solvating agent: the direct enantiomeric purity determination of the chiral anesthetic, prilocaine. Enantiomer, 5(3-4), 303-312. [Link]

-

Semantic Scholar. (n.d.). Plasma concentrations of the stereoisomers of prilocaine after administration of the racemate: implications for toxicity? [Link]

-

Stankovic, M., & Stojanovic, S. (2005). Differences in Local Anesthetic Effects of Optically Active Isomers of local Anesthetic Compounds. Acta Medica Medianae, 44(3), 41-45. [Link]

-

Siluveru, M., & Stewart, J. T. (1996). Stereoselective Determination of R(-)- And S(+)-prilocaine in Human Serum Using a Brush-Type Chiral Stationary Phase, Solid-Phase Extraction and UV Detection. Journal of Pharmaceutical and Biomedical Analysis, 15(3), 389-392. [Link]

-

Tucker, G. T., Mather, L. E., Lennard, M. S., & Gregory, A. (1990). Plasma concentrations of the stereoisomers of prilocaine after administration of the racemate: implications for toxicity? British Journal of Anaesthesia, 65(3), 333-336. [Link]

-

ResearchGate. (n.d.). Structures and stereochemistry of (R)-prilocaine (left) and (S)-prilocaine (right). [Link]

-

Deranged Physiology. (n.d.). Pharmacology of local anaesthetics. [Link]

-

National Center for Biotechnology Information. (n.d.). Prilocaine. PubChem. [Link]

-

Wei, H. L., Chen, H. D., & Van der Bijl, P. (2007). Percutaneous penetration kinetics of lidocaine and prilocaine in two local anesthetic formulations assessed by in vivo microdialysis in pigs. Biological & Pharmaceutical Bulletin, 30(5), 830-834. [Link]

-

Doenicke, A., & Van der Veen, J. (1996). [Stereoisomers in anesthesia. Theoretical basis and clinical significance]. Der Anaesthesist, 45(6), 481-490. [Link]

-

Centers for Disease Control and Prevention. (1994). Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993. MMWR. Morbidity and mortality weekly report, 43(35), 655-657. [Link]

-

ResearchGate. (n.d.). Mean pharmacokinetic parameters of lidocaine and prilocaine in T (n = 38) and R formulations (n = 40). [Link]

-

ResearchGate. (n.d.). Intoxication with prilocaine/lidocaine can cause serious methemoglobinemia. [Link]

-

Medetalibeyoğlu, A., et al. (2020). Prilocaine-Induced Methemoglobinemia. Case Reports in Acute Medicine, 3(1), 25-28. [Link]

-

Zaduco, A., & Vardi, A. (2001). Methemoglobinemia induced by lidocaine-prilocaine cream. Harefuah, 140(10), 911-913, 1007. [Link]

-

ResearchGate. (2015). (PDF) Prilocaine induced methaemoglobinaemia in a medically compromised patient. Was this an inevitable consequence of the dose administered? [Link]

-

Al-Musawi, A., et al. (2016). Blood concentration of prilocaine and lidocaine after the use of topical anesthesia (Oraqix®) in lacerated wounds. Dental Traumatology, 32(6), 493-498. [Link]

-

ResearchGate. (2020). Dermal Pharmacokinetics of Lidocaine, Prilocaine and their Metabolites from Topical Dermatological Drug Products. [Link]

-

Cereda, C. M., et al. (2004). Liposomal prilocaine: Preparation, characterization, and in vivo evaluation. Journal of Pharmacy & Pharmaceutical Sciences, 7(2), 235-240. [Link]

-

Al-Zoubi, R. M., et al. (2023). Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems. ACS Omega, 8(35), 31853–31862. [Link]

-

Wikimedia Commons. (2022). File:Prilocaine synthesis.svg. [Link]

Sources

- 1. [Stereoisomers in anesthesia. Theoretical basis and clinical significance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Prilocaine synthesis - chemicalbook [chemicalbook.com]

- 6. Prilocaine-Induced Methemoglobinemia -- Wisconsin, 1993 [cdc.gov]

- 7. File:Prilocaine synthesis.svg - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Pharmacokinetics of prilocaine after intravenous administration in volunteers: enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plasma concentrations of the stereoisomers of prilocaine after administration of the racemate: implications for toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. derangedphysiology.com [derangedphysiology.com]

- 14. d-nb.info [d-nb.info]

- 15. Methemoglobinemia induced by lidocaine-prilocaine cream - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantioselective Story of Prilocaine: A Technical Guide to the Discovery and Stereochemistry of (R)-Prilocaine

Abstract

Prilocaine, a widely utilized local anesthetic of the amino-amide class, has a rich history rooted in the mid-20th century pursuit of safer and more effective analgesics. Initially introduced as a racemic mixture, the clinical and pharmacological understanding of prilocaine has evolved to recognize the critical role of its stereochemistry. This technical guide provides an in-depth exploration of the discovery and history of prilocaine, with a specific focus on the synthesis, pharmacological properties, and clinical significance of its (R)-enantiomer. We will delve into the foundational synthetic routes, the development of stereoselective analytical techniques, and the modern methodologies for achieving enantiopure (R)-Prilocaine. Furthermore, this guide will offer a comparative analysis of the pharmacodynamic and toxicological profiles of the (R) and (S) enantiomers, underscoring the scientific rationale for the development of single-enantiomer local anesthetics.

Historical Context and Discovery

The journey to prilocaine began in the laboratories of Swedish chemists Claes Tegner and Nils Löfgren, who were instrumental in the development of amino-amide local anesthetics.[1] Their pioneering work followed the successful introduction of lidocaine in 1948, which set a new standard for local anesthesia.[2] Building on this momentum, Tegner and Löfgren synthesized a series of related compounds, leading to the preparation of prilocaine, chemically known as N-(2-methylphenyl)-2-(propylamino)propanamide.[1][3] The synthesis and properties of prilocaine were first detailed in the scientific literature in 1960, with patents granted to the Swedish pharmaceutical company Astra AB.[1]

Prilocaine quickly found its place in clinical practice, particularly in dentistry, due to its favorable anesthetic profile and lower cardiac toxicity compared to some of its contemporaries.[3] It is often used in its injectable form under the trade name Citanest and is a key component, along with lidocaine, in the topical anesthetic cream EMLA (Eutectic Mixture of Local Anesthetics).[3]

The Emergence of Chirality: (R)- and (S)-Prilocaine

A pivotal aspect of prilocaine's chemistry is the presence of a stereocenter at the alpha-carbon of the propanamide moiety. This chirality means that prilocaine exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-Prilocaine and (S)-(+)-Prilocaine. Initially, prilocaine was, and often still is, used clinically as a racemate—a 1:1 mixture of the (R) and (S) enantiomers.[3]

The growing understanding of stereochemistry in drug action throughout the latter half of the 20th century prompted researchers to investigate the individual pharmacological and toxicological profiles of prilocaine's enantiomers. It became evident that the two enantiomers, while chemically similar, are not biologically equivalent.

Synthesis of Prilocaine: From Racemate to Enantiopure (R)-Prilocaine

Racemic Synthesis

The classical synthesis of racemic prilocaine is a two-step process that remains a fundamental example in medicinal chemistry.[1][3][4]

Step 1: Amidation The synthesis begins with the amidation of o-toluidine with 2-bromopropionyl bromide. This reaction forms the intermediate, 2-bromo-N-(2-methylphenyl)propanamide.[3]

Step 2: Nucleophilic Substitution The crucial second step involves the displacement of the bromide ion from the intermediate with propylamine. This nucleophilic substitution reaction yields the final prilocaine base.[3] The base is then typically converted to its hydrochloride salt to improve water solubility and stability for pharmaceutical formulations.[1]

Caption: Racemic Synthesis of Prilocaine.

Stereoselective Synthesis of (R)-Prilocaine: An Enzymatic Kinetic Resolution Approach

Achieving enantiopure (R)-Prilocaine requires a stereoselective synthetic strategy. While various methods such as the use of chiral auxiliaries or asymmetric catalysis are plausible, enzymatic kinetic resolution offers an elegant and efficient approach.[5][6] Lipases, in particular, are renowned for their ability to selectively catalyze reactions on one enantiomer in a racemic mixture.[5][7]

The following protocol describes a lipase-catalyzed kinetic resolution for the preparation of (R)-Prilocaine. This method relies on the enantioselective acylation of a racemic precursor, allowing for the separation of the desired enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: To obtain (R)-prilocaine from a racemic mixture of a suitable precursor via enzymatic kinetic resolution.

Materials:

-

Racemic 2-bromo-N-(2-methylphenyl)propanamide (prilocaine precursor)

-

Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435)[5]

-

Aprotic organic solvent (e.g., Toluene, Methyl tert-butyl ether)

-

Acylating agent (e.g., Isopropenyl acetate, Vinyl acetate)[7]

-

Propylamine

-

Standard workup reagents (e.g., saturated sodium bicarbonate, brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

-